(4-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenyl)boronic acid
Overview
Description
(4-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C15H18BNO5S and its molecular weight is 335.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boronic acids, such as phenylboronic acid, are known to be mild lewis acids and are commonly used in organic synthesis .
Mode of Action
Boronic acids are often used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, in which boronic acids play a crucial role, is a key process in the synthesis of various organic compounds .
Pharmacokinetics
Phenylboronic acid, a related compound, is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . These properties may influence the bioavailability of 4-(N-Methyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid.
Result of Action
The suzuki–miyaura cross-coupling reaction, facilitated by boronic acids, is instrumental in the formation of carbon–carbon bonds, a fundamental process in organic synthesis .
Action Environment
The suzuki–miyaura cross-coupling reaction, which involves boronic acids, is known for its mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
[4-[(4-methoxyphenyl)methyl-methylsulfamoyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO5S/c1-17(11-12-3-7-14(22-2)8-4-12)23(20,21)15-9-5-13(6-10-15)16(18)19/h3-10,18-19H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCCMISCUYAJDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)N(C)CC2=CC=C(C=C2)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657178 | |
Record name | (4-{[(4-Methoxyphenyl)methyl](methyl)sulfamoyl}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-54-8 | |
Record name | B-[4-[[[(4-Methoxyphenyl)methyl]methylamino]sulfonyl]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=913835-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-{[(4-Methoxyphenyl)methyl](methyl)sulfamoyl}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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